![molecular formula C18H19F3N4O2 B2674301 2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775435-49-8](/img/structure/B2674301.png)
2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a methoxy group, a pyrimidine ring, and a trifluoromethyl group . These groups are known to impart distinctive physical and chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms, is an integral part of DNA and RNA and imparts diverse pharmacological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a fluorine atom and a carbon-containing pyrimidine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Anti-Cancer Research
The compound is also known as BLU-667 (Pralsetinib) , which is a highly efficient, selective RET (c-RET) inhibitor. It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations, with an IC50 value of approximately 0.4 nM .
In Vitro Studies
In vitro studies have shown that BLU-667 has a higher selectivity for RET than 96% of the kinases in a kinase library containing 371 kinases . In cancer cells with RET mutations, BLU-667 can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of cell lines with RET mutations than other multi-kinase inhibitors .
In Vivo Studies
In vivo, BLU-667 can effectively inhibit xenograft tumors driven by various RET mutations and fusions in non-small cell lung cancer (NSCLC) and thyroid cancer, without inhibiting VEGFR2 . BLU-667 has good tolerance in in vivo experiments .
Drug Synthesis
The compound can be synthesized using 2- (7-azabenzotriazol-1-yl)- N, N, N ′, N ′-tetramethyluronium hexafluorophosphate (HATU, 1.5 mmol) as a condensing agent .
Biological Potential of Indole Derivatives
Although not directly related to this compound, it’s worth noting that indole derivatives have shown significant biological potential . This could suggest potential avenues for further research and development of similar compounds.
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For instance, many compounds containing a pyrimidine ring have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-27-14-5-3-2-4-13(14)17(26)24-12-6-8-25(9-7-12)16-10-15(18(19,20)21)22-11-23-16/h2-5,10-12H,6-9H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLITHLGCYCYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.